1,3,5-Triethylbenzene
Overview
Description
1,3,5-Triethylbenzene is an aromatic hydrocarbon with the chemical formula C12H18. It is a derivative of benzene, where three ethyl groups are symmetrically substituted at the 1, 3, and 5 positions on the benzene ring. This compound is a colorless liquid that is practically insoluble in water but soluble in organic solvents such as ethanol and diethyl ether .
Mechanism of Action
- 1,3,5-Triethylbenzene is a chemical compound belonging to the group of aromatic hydrocarbons. However, specific information about its primary targets remains limited in the literature .
- The detailed gas-phase chemical processes, including the degradation mechanism of This compound , can be described by the Master Chemical Mechanism (MCM) version 3.1 .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
It is known that 1,3,5-Triethylbenzene can be used in the synthesis of a series of di- and trinucleating ligands
Cellular Effects
It is known that the compound is practically insoluble in water , which suggests that it may have limited bioavailability and thus limited effects on cells
Preparation Methods
1,3,5-Triethylbenzene can be synthesized through a Friedel-Crafts alkylation reaction. In this process, benzene reacts with ethyl bromide in the presence of a catalyst, typically aluminum chloride. The reaction conditions involve maintaining a controlled temperature to ensure the selective formation of the triethyl-substituted product .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,3,5-Triethylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or nitric acid. The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions are less common for this compound, but it can be hydrogenated under high pressure in the presence of a metal catalyst to form the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions are common for this compound.
Common reagents used in these reactions include halogens (for halogenation), nitric acid (for nitration), and sulfuric acid (for sulfonation). The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1,3,5-Triethylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules, including di- and trinucleating ligands.
Biology: While not directly used in biological systems, derivatives of this compound are studied for their potential biological activities.
Medicine: Research into the medicinal applications of this compound derivatives is ongoing, particularly in the development of new pharmaceuticals.
Comparison with Similar Compounds
1,3,5-Triethylbenzene can be compared with other similar compounds such as:
1,3,5-Trimethylbenzene (Mesitylene): Both compounds have three substituents on the benzene ring, but mesitylene has methyl groups instead of ethyl groups.
1,3,5-Triisopropylbenzene: This compound has larger isopropyl groups, which result in different steric effects and reactivity compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the size of the ethyl groups, which influence its physical properties and reactivity.
Properties
IUPAC Name |
1,3,5-triethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-4-10-7-11(5-2)9-12(6-3)8-10/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYMPXJVHNDZHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30881228 | |
Record name | 1,3,5-Triethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30881228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102-25-0 | |
Record name | 1,3,5-Triethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triethylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 102-25-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406584 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,3,5-triethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5-Triethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30881228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-triethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.744 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,5-TRIETHYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02K328WWZQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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